molecular formula C13H8ClN B1607431 3-(4-Chlorophenyl)benzonitrile CAS No. 89346-59-8

3-(4-Chlorophenyl)benzonitrile

Cat. No. B1607431
CAS RN: 89346-59-8
M. Wt: 213.66 g/mol
InChI Key: NLYWRRITUDDJRO-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)benzonitrile is a chemical compound with the molecular formula C13H8ClN and a molecular weight of 213.67 .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(4-Chlorophenyl)benzonitrile are not available, there are studies on the reactions of similar compounds . For instance, the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .


Physical And Chemical Properties Analysis

3-(4-Chlorophenyl)benzonitrile has a molecular weight of 213.67 . Unfortunately, specific physical and chemical properties of this compound were not found in the retrieved documents.

Scientific Research Applications

Spectroscopic Characterization and Molecular Structure Analysis

The molecular structure of 3-(4-Chlorophenyl)benzonitrile can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . This allows for a deeper understanding of the compound’s structure and properties .

Natural Bond Orbital (NBO) Analysis

Through NBO analysis, the charge delocalization within the molecule can be studied . This provides insights into the electronic structure of the compound, which can be useful in various fields of research .

Dielectric Studies

Dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant have also been determined . These studies can help understand the compound’s behavior in different electromagnetic fields .

Thermodynamic Properties

Thermodynamic properties such as enthalpy and entropy have also been investigated . This information can be crucial in understanding the compound’s stability and reactivity .

Biological Activities

Molecular docking studies are performed to explore the interaction between the 3-(4-Chlorophenyl)benzonitrile and Influenza endonuclease inhibitor . This suggests potential applications in the development of new drugs or therapies .

Solvent in Perfumery and Pharmaceutical Industries

Benzonitrile, a derivative of 3-(4-Chlorophenyl)benzonitrile, is used as a common solvent in the perfumery and pharmaceutical industries . It is also used to extract fatty acids and hydrocarbons .

Biocatalysis Reactions

Nitrilase-mediated biocatalysis reactions have been continuously arousing wide interests in organic synthesis . For instance, two nitrilases BjNIT6402 from Bradyrhizobium japonicum USDA 110 and HsNIT from Herbaspirillum sp. GW103 could efficiently hydrolyze 3-(4-chlorophenyl) glutaronitrile into optically pure (S)-3-(4-chlorophenyl)-4-cyanobutanoic acid .

Future Directions

While specific future directions for 3-(4-Chlorophenyl)benzonitrile were not found in the retrieved documents, there are ongoing research advancements in the field of organic synthesis, particularly in the development of eco-friendly synthetic strategies . These advancements could potentially influence future research involving 3-(4-Chlorophenyl)benzonitrile.

properties

IUPAC Name

3-(4-chlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYWRRITUDDJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362637
Record name 3-(4-chlorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)benzonitrile

CAS RN

89346-59-8
Record name 4′-Chloro[1,1′-biphenyl]-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89346-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-chlorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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